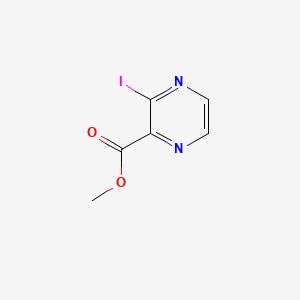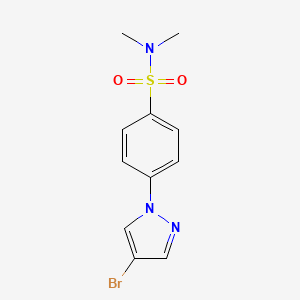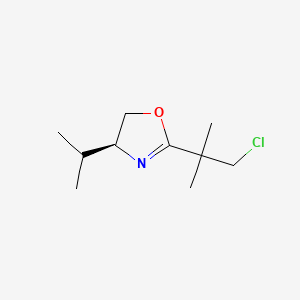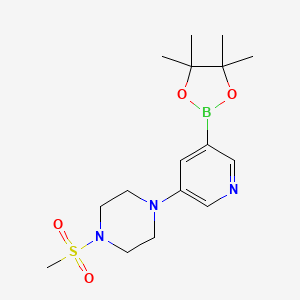
N-((5-Aminopyridin-2-YL)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Aminopyridin-2-YL)methyl)acetamide is an organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is characterized by the presence of an acetamide group attached to a pyridine ring, which is further substituted with an amino group at the 5-position
Mechanism of Action
- Biochemists have been interested in cyanoacetamide derivatives due to their diverse biological activities .
- Cyanoacetamide derivatives participate in various pathways, including:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((5-Aminopyridin-2-YL)methyl)acetamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with a range of enzymes and proteins, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are what allow the compound to exert its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. These interactions can influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Aminopyridin-2-YL)methyl)acetamide typically involves the reduction of a nitro precursor. One common method is the reduction of N-Methyl-N-(5-nitropyridin-2-yl)acetamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions generally include a solvent like ethanol and a temperature range of 25-50°C. The reaction proceeds as follows:
N-Methyl-N-(5-nitropyridin-2-yl)acetamide+H2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the reduction process, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-Aminopyridin-2-YL)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-((5-Aminopyridin-2-YL)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-Aminopyridine: Similar structure but with different substitution patterns.
N-(5-Aminopyridin-2-yl)-N-methylacetamide: A methylated derivative with similar properties.
Uniqueness
N-((5-Aminopyridin-2-YL)methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-aminopyridin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5,9H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXIRSGVUOXFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)

![methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate](/img/structure/B598404.png)
![tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598406.png)




![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)


![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)

